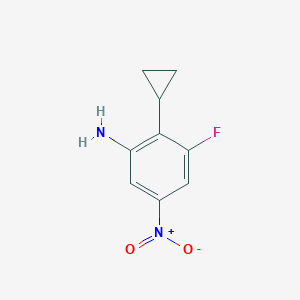

2-Cyclopropyl-3-fluoro-5-nitroaniline

Descripción

2-Cyclopropyl-3-fluoro-5-nitroaniline is a substituted aniline derivative featuring a benzene ring with three distinct functional groups: a cyclopropyl moiety at position 2, a fluorine atom at position 3, and a nitro group at position 5. This compound’s structure combines steric bulk (cyclopropyl), electron-withdrawing effects (fluoro, nitro), and a primary amino group, making it a subject of interest in medicinal chemistry and materials science. The cyclopropyl group is known to confer conformational rigidity and metabolic stability in pharmaceuticals, while the nitro group enhances electrophilic reactivity .

Propiedades

Fórmula molecular |

C9H9FN2O2 |

|---|---|

Peso molecular |

196.18 g/mol |

Nombre IUPAC |

2-cyclopropyl-3-fluoro-5-nitroaniline |

InChI |

InChI=1S/C9H9FN2O2/c10-7-3-6(12(13)14)4-8(11)9(7)5-1-2-5/h3-5H,1-2,11H2 |

Clave InChI |

ZZOZQNMXRYAAEM-UHFFFAOYSA-N |

SMILES canónico |

C1CC1C2=C(C=C(C=C2F)[N+](=O)[O-])N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Substituent Position Effects

Key structural analogs include isomers and derivatives with varying substituent positions or functional groups:

- 5-Nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline: Studied by Kumar et al. (2023), these isomers demonstrate how nitro and fluorine positioning alters electronic properties. For example, 5-nitro-2-fluoroaniline exhibits stronger intramolecular hydrogen bonding (N–H···O–NO₂) compared to 2-nitro-5-fluoroaniline, affecting its spectroscopic signatures and molecular interactions .

Functional Group Replacements

- (3-Fluoro-5-methoxyphenyl)acetonitrile (): Replacing nitro with methoxy shifts the electronic profile from electron-withdrawing to electron-donating, significantly modifying reactivity and intermolecular interactions .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | Melting Point (Estimated) |

|---|---|---|---|---|

| 2-Cyclopropyl-3-fluoro-5-nitroaniline | 226.22 | Cyclopropyl (C2), F (C3), NO₂ (C5) | Low (lipophilic) | 160–180°C |

| 5-Nitro-2-fluoroaniline | 156.11 | F (C2), NO₂ (C5) | Moderate | 120–135°C |

| 2-Nitro-5-fluoroaniline | 156.11 | NO₂ (C2), F (C5) | Moderate | 110–125°C |

| 3-Fluoro-5-nitroaniline | 156.11 | F (C3), NO₂ (C5) | Moderate | 130–145°C |

Notes: Predicted solubility and melting points are based on substituent effects (e.g., cyclopropyl increases hydrophobicity).

Spectroscopic and Structural Features

- NMR Shifts : In 5-nitro-2-fluoroaniline, the fluorine atom at C2 deshields adjacent protons, while the nitro group at C5 causes significant downfield shifts in aromatic protons. The cyclopropyl group in the target compound would introduce unique splitting patterns due to its rigid geometry .

- IR Spectroscopy: The nitro group’s asymmetric stretching (~1520 cm⁻¹) and amino N–H stretching (~3400 cm⁻¹) are consistent across analogs, but cyclopropyl C–H stretches (~3000–3100 cm⁻¹) distinguish the target compound .

Molecular Interactions and Docking

Kumar et al. (2023) used molecular docking to compare fluoro-nitroaniline isomers with protein targets. The nitro group’s position influenced binding affinity; for example, 5-nitro-2-fluoroaniline showed stronger interactions with tyrosine kinases due to optimal hydrogen bonding. The cyclopropyl group in the target compound may enhance binding selectivity by filling hydrophobic pockets, though experimental validation is needed .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.